Product packaging for N-diaminophosphorylcyclohexanamine(Cat. No.:CAS No. 25316-51-2)

N-diaminophosphorylcyclohexanamine

Cat. No.: B021845
CAS No.: 25316-51-2
M. Wt: 177.18 g/mol
InChI Key: KMZNLGQARIPHIB-UHFFFAOYSA-N
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Description

Research Applications and Scientific Value N-diaminophosphorylcyclohexanamine is a specialized phosphoramidate compound (characterized by a P-N covalent bond) that offers significant utility across multiple research domains due to its unique structural features . Phosphoramidates are a prominent class of organophosphorus compounds known for their stable phosphoryl bond (P=O) and the physiochemical properties of the phosphorus atom, including its polarizability, multivalency, and varying oxidation states . Key Research Applications: Medicinal Chemistry & Drug Discovery: Serves as a key building block for the development of novel therapeutic agents. Phosphoramidate motifs are found in a wide array of biologically active compounds, including antimicrobials, antivirals, and anticancer agents . The ProTide approach utilizes phosphoramidate structures to enhance the intracellular delivery and therapeutic potential of nucleoside analogues, improving cell penetration and efficacy of parent drugs . Furthermore, the acid-labile nature of the P-N bond makes it an excellent candidate for designing pH-responsive controlled drug release systems . Chemical Synthesis and Catalysis: Functions as a versatile intermediate in synthetic organic chemistry. The compound can act as a 1,3-N,O-chelating ligand in coordination chemistry, facilitating various catalytic reactions and bond activation processes . Its structure is also valuable for the synthesis of medium and large N-based heterocycles, where the phosphoryl group improves intramolecular cyclization and can be readily removed after serving its purpose . Agrochemical Research: Provides a core structure for developing novel urease inhibitors. Inhibiting urease activity enhances the efficiency of urea-based fertilizers by preventing premature hydrolysis, making it a significant area of study in agricultural science . Materials Science: The P-N linkage exhibits a synergistic effect in flame retardancy applications. Phosphoramidate compounds are investigated as promising, sustainable alternatives to halogenated flame retardants for various polymers and textiles, acting in both vapor and condensed phases to delay flammability . Handling and Safety: This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Researchers should employ appropriate personal protective equipment (PPE) and adhere to standard laboratory safety protocols when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N3OP B021845 N-diaminophosphorylcyclohexanamine CAS No. 25316-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diaminophosphorylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZNLGQARIPHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NP(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179958
Record name Phosphoric triamide, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25316-51-2
Record name Phosphoric triamide, cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric triamide, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Elucidation of N Diaminophosphorylcyclohexanamine

Novel Synthetic Routes and Optimization Strategies for N-diaminophosphorylcyclohexanamine

The synthesis of this compound, while not extensively documented in the literature, can be approached through established methods for the formation of phosphorodiamidates. A primary route involves the reaction of a suitable phosphorus oxychloride derivative with cyclohexanediamine.

One potential synthetic pathway commences with the reaction of phosphoryl chloride (POCl₃) with an excess of ammonia (B1221849) (NH₃) to form phosphorodiamidic chloride. This intermediate can then be reacted with cyclohexanediamine. The reaction conditions, such as solvent, temperature, and stoichiometry, would need to be carefully optimized to favor the desired monosubstituted product and minimize the formation of bis-phosphorylated cyclohexanediamine or other side products.

A plausible synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound

H₂N-P(Cl)-NH₂ + H₂N-C₆H₁₀-NH₂ <=> [ H₂N-P(Cl)(NH₂)-NH₂-C₆H₁₀-NH₂ ] || | O O (Phosphorodiamidic Chloride) (Cyclohexanediamine) (Pentacoordinate Intermediate)

[ H₂N-P(Cl)(NH₂)-NH₂-C₆H₁₀-NH₂ ] -> H₂N-P(NH-C₆H₁₀-NH₂)-NH₂ + Cl⁻ + H⁺ | O (Pentacoordinate Intermediate) (this compound)

Advanced Spectroscopic and Diffraction Characterization of N Diaminophosphorylcyclohexanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-diaminophosphorylcyclohexanamine in solution. mdpi.comresearchgate.net Multinuclear NMR experiments, including ¹H, ¹³C, ³¹P, and ¹⁵N NMR, provide a complete picture of the molecular framework.

¹H NMR spectra are used to identify the protons on the cyclohexyl ring and the amine groups. The chemical shifts and coupling patterns of the cyclohexyl protons reveal the conformation of the ring (e.g., chair or boat). ¹³C NMR spectroscopy, often performed with proton decoupling, identifies all unique carbon environments within the molecule. mdpi.com

³¹P NMR is particularly informative for organophosphorus compounds, offering high sensitivity and a wide chemical shift range that is indicative of the phosphorus atom's coordination number and electronic environment. mdpi.comresearchgate.netnih.gov For this compound, a single resonance would be expected in the phosphoramidate (B1195095) region, with its precise chemical shift influenced by the surrounding substituents and solvent.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity. These experiments correlate the chemical shifts of directly bonded (¹J) or long-range coupled (²⁻³J) nuclei, respectively, allowing for the definitive assignment of all ¹H and ¹³C signals and confirming the attachment of the diaminophosphoryl group to the cyclohexanamine moiety. Advanced techniques like 2D ¹H-¹⁵N correlation spectroscopy can be employed to study the electronic properties of the nitrogen atoms. kinampark.com

Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can provide information on conformational dynamics, such as ring-flipping of the cyclohexane (B81311) moiety or restricted rotation around the P-N bonds.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)Structural Information Provided
¹H1.0-2.5 (Cyclohexyl-H), 2.5-4.0 (NH, NH₂)³JHH (vicinal), ²JPH, ³JPHCyclohexane conformation, proton environment, P-H connectivity
¹³C20-55 (Cyclohexyl-C)¹JPC, ²JPCCarbon skeleton, site of phosphorylation
³¹P+5 to +30¹JPN, ²JPH, ¹JPCPhosphorus chemical environment, confirmation of phosphoramidate structure. mdpi.comresearchgate.net
¹⁵N-320 to -350 (Amide N)¹JPN, ¹JNHNitrogen chemical environment, P-N bond character

Advanced Mass Spectrometry (MS) for Precise Molecular Characterization and Fragmentation Studies

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis. nih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, provide exceptional mass accuracy, enabling the unambiguous determination of the compound's elemental formula from its exact mass. acs.orgnih.gov

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact protonated molecules [M+H]⁺. youtube.com Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the parent ion, providing valuable structural information. wikipedia.org Collision-Induced Dissociation (CID) is a common fragmentation method where ions are collided with an inert gas. creative-proteomics.com The resulting product ions reveal the weakest bonds and stable substructures within the molecule.

For this compound, characteristic fragmentation pathways would likely include:

Neutral loss of ammonia (B1221849) (NH₃) from the phosphoryl or amine groups.

Cleavage of the P-N bond connecting the phosphoryl group to the cyclohexane ring.

Fragmentation of the cyclohexane ring itself, leading to a series of hydrocarbon losses.

Losses corresponding to the diaminophosphoryl moiety, such as [PO₂N₂H₃].

Alternative fragmentation techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) can also be applied, often providing complementary information by cleaving different bonds compared to CID. creative-proteomics.com

Table 2: Plausible Fragmentation Ions for [this compound+H]⁺ in MS/MS

Ion StructureProposed Fragmentation PathwaySignificance
[M+H-NH₃]⁺Loss of ammoniaConfirms presence of labile amine/amide protons
[C₆H₁₁NH₂]⁺Cleavage of the C-N bond to the phosphate (B84403)Indicates the cyclohexanamine substructure
[H₄N₂PO₂]⁺Cleavage of the P-N bond to the ringConfirms the diaminophosphoryl moiety
[M+H - CₓHᵧ]⁺Ring fragmentationCharacteristic of a cyclohexyl ring system

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a functional group fingerprint. mdpi.com These two methods are complementary and essential for characterizing this compound.

Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for the various functional groups. Key expected vibrations include:

N-H stretching: Strong to medium bands in the 3200-3500 cm⁻¹ region, corresponding to the primary amine (-NH₂) and the phosphoryl amine (-NH-) groups. Hydrogen bonding can cause these bands to broaden and shift to lower frequencies. acs.org

C-H stretching: Bands just below 3000 cm⁻¹ for the C-H bonds of the cyclohexane ring.

P=O stretching: A very strong and characteristic absorption, typically found between 1200 and 1300 cm⁻¹. Its exact position is sensitive to hydrogen bonding and the electronegativity of attached groups. researchgate.net

P-N stretching: These vibrations occur in the fingerprint region, typically between 900 and 1100 cm⁻¹.

N-H bending: Medium intensity bands around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds. irdg.org For this compound, Raman spectra would be expected to show:

Strong signals for the C-C and C-H vibrations of the aliphatic ring.

A characteristic band for the P=S bond if a thio-derivative were analyzed, typically between 600-700 cm⁻¹. irdg.org

The P=O stretch is also Raman active, though its intensity can vary.

Comparing the IR and Raman spectra helps in a more complete vibrational assignment, as some modes may be strong in one technique and weak or silent in the other, based on the change in dipole moment (IR) or polarizability (Raman) during the vibration. youtube.com

Table 3: Key Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Primary TechniqueNotes
N-H stretch3200-3500IRBroadened by hydrogen bonding. acs.org
C-H stretch (aliphatic)2850-2960IR & RamanCharacteristic of the cyclohexane ring. ustc.edu.cn
P=O stretch1200-1300IR (strong)Position sensitive to H-bonding and substituents. researchgate.net
P-N stretch900-1100IRConfirms the phosphoramidate linkage.
Cyclohexane ring modes800-1200Raman (strong)Provides fingerprint of the ring structure. ustc.edu.cn

X-ray Diffraction (XRD) and Neutron Diffraction for Solid-State Structural Determination

To determine the precise three-dimensional structure of this compound in the solid state, X-ray and neutron diffraction techniques are paramount.

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining molecular structure. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. For this compound, XRD would reveal the exact conformation of the cyclohexane ring, the geometry around the tetrahedral phosphorus center, and the packing of molecules in the crystal lattice. This packing is dictated by intermolecular forces, primarily hydrogen bonds.

Neutron Diffraction: While X-ray diffraction is excellent for locating heavier atoms (P, O, N, C), it is poor at precisely locating hydrogen atoms. stfc.ac.ukyoutube.com Neutron diffraction overcomes this limitation because neutrons scatter off atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms. wikipedia.orglibretexts.org Therefore, neutron diffraction is the ideal technique to accurately determine the positions of all hydrogen atoms in the molecule, including those in the -NH and -NH₂ groups. This provides an unambiguous and detailed map of the hydrogen-bonding network, which is crucial for understanding the crystal's stability and properties. nih.gov

Table 4: Information Gained from Diffraction Techniques

TechniqueKey StrengthsInformation Obtained for this compound
Single-Crystal XRDPrecise location of heavy atoms (P, O, N, C)Molecular conformation, bond lengths/angles, crystal packing, unit cell dimensions. mdpi.com
Neutron DiffractionPrecise location of light atoms (H, D). stfc.ac.ukyoutube.comAccurate H-atom positions, detailed geometry of hydrogen bonds, protonation states. nih.gov

Electron Energy-Loss Spectroscopy (EELS) for Elemental and Chemical State Analysis

Electron Energy-Loss Spectroscopy (EELS), typically performed in a scanning transmission electron microscope (STEM), is a powerful technique for elemental analysis and chemical state determination at high spatial resolution. nih.gov It analyzes the energy distribution of electrons that have passed through a thin sample, identifying characteristic energy losses due to the excitation of core-level electrons.

For this compound, EELS can provide:

Elemental Mapping: By tuning the spectrometer to the specific core-loss edges of each element, one can generate maps showing the spatial distribution of phosphorus, nitrogen, oxygen, and carbon within the sample. researchgate.netnih.govresearchgate.net This would confirm the co-localization of these elements within a single molecular structure or nanoparticle.

Chemical State Information: The fine structure near the edge onset, known as the Energy Loss Near-Edge Structure (ELNES), is sensitive to the local chemical environment, including oxidation state and bonding. lbt-scientific.com The Phosphorus L₂,₃-edge (around 132 eV) can distinguish between different phosphate environments, while the Nitrogen K-edge (~401 eV) and Oxygen K-edge (~532 eV) can provide information on their respective bonding states. nih.govoup.comresearchgate.net

This technique is particularly valuable for analyzing derivatives or formulations where the compound is integrated into a larger matrix, allowing for nanoscale chemical characterization.

Table 5: EELS Core-Loss Edges for Elemental Analysis

ElementCore-Loss EdgeTypical Energy Loss (eV)Analytical Application
Phosphorus (P)L₂,₃~132Mapping of phosphate groups, chemical state analysis. nih.gov
Carbon (C)K~284Mapping the carbon backbone (cyclohexane ring)
Nitrogen (N)K~401Mapping of amine/amide groups, bonding information
Oxygen (O)K~532Mapping of the phosphoryl oxygen, bonding information. researchgate.net

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions

The structure and properties of this compound are heavily influenced by intermolecular interactions, predominantly hydrogen bonding. The molecule contains multiple hydrogen bond donors (N-H groups) and a strong hydrogen bond acceptor (the P=O oxygen). Several advanced spectroscopic techniques can be used to probe these interactions.

Variable Temperature NMR: As mentioned, tracking the chemical shifts of the N-H protons as a function of temperature is a classic method to identify protons involved in hydrogen bonding. Protons participating in strong intermolecular H-bonds show a smaller change in chemical shift with temperature compared to those that are more solvent-exposed.

Infrared (IR) Spectroscopy: The formation of a hydrogen bond (e.g., N-H···O=P) weakens the N-H and P=O bonds, resulting in a red-shift (a shift to lower wavenumber) and broadening of their respective stretching bands in the IR spectrum. acs.orgrsc.org The magnitude of this shift can be correlated with the strength of the hydrogen bond.

2D NMR Spectroscopy: Advanced solid-state or solution-phase 2D NMR experiments can provide direct evidence of through-space proximities. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can detect correlations between protons that are close in space, even if they are not connected through bonds, providing insight into molecular conformation and intermolecular contacts. Techniques like ¹H-³¹P heteronuclear correlation NMR can be used to monitor the electronic properties of both the proton donor and the phosphorus acceptor simultaneously. kinampark.com

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectroscopy to model the structure and vibrational frequencies of hydrogen-bonded dimers or larger clusters. rsc.orgnih.gov This allows for a more detailed interpretation of experimental spectra and provides quantitative estimates of hydrogen bond energies. ruc.dk

Reaction Chemistry and Mechanistic Exploration of N Diaminophosphorylcyclohexanamine

Investigation of Fundamental Reaction Pathways and Transformations

The reactivity of N-diaminophosphorylcyclohexanamine is governed by the interplay of its nucleophilic amine and electrophilic phosphorus center. The fundamental pathways involve reactions characteristic of primary amines and phosphoramides.

The primary amine function imparts nucleophilic character, making it susceptible to reactions with electrophiles. libretexts.org Key transformations include:

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts. These reactions typically proceed via an SN2 mechanism. However, controlling the degree of alkylation can be challenging, often resulting in product mixtures. msu.edulumenlearning.com

Acylation: Treatment with acid chlorides or anhydrides yields N-acylated products (amides). This nucleophilic acyl substitution is a common transformation for primary amines. openstax.org

Reaction with Carbonyls: Primary amines readily react with aldehydes and ketones in a reversible, acid-catalyzed process to form imines (Schiff bases). libretexts.orglibretexts.org This pathway is central to many biological and synthetic processes.

The diaminophosphoryl group is primarily defined by the chemistry of the phosphorus-nitrogen (P-N) bond and the electrophilic nature of the phosphorus atom.

Phosphoryl Transfer: The most significant reaction pathway for the diaminophosphoryl group is the transfer of the phosphoryl group (-P(O)(NH2)2) to a nucleophile. This is a subclass of the ubiquitous phosphoryl transfer reactions that are fundamental in biochemistry. nih.govlibretexts.org

Hydrolysis: The P-N bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the cleavage of the diaminophosphoryl group from the cyclohexylamine moiety.

Kinetic and Thermodynamic Studies of this compound Reactions

Specific kinetic and thermodynamic data for this compound are not available in the literature. However, data from related systems provide insight into the expected energetic profiles of its reactions.

Table 1: Representative Second-Order Rate Constants for the Reaction of Primary Amines with CO2 in Aqueous Solution

Amine pKa (at 20 °C) Rate Constant, k (L mol⁻¹ s⁻¹) at 20 °C
Monoethanolamine 9.50 4300
Glycine 9.78 7500

This table is illustrative and compiled from data on analogous primary amines to suggest the potential reactivity of the cyclohexylamine moiety. rsc.orgresearchgate.net

Thermodynamic Studies: Thermodynamic parameters for the formation of phosphoramidates reveal key aspects of their stability. Studies on the formation of diamidophosphoric acid, a related structure, provide estimates for enthalpy (ΔH°) and Gibbs free energy (ΔG°). Understanding these values is crucial for predicting reaction spontaneity and equilibrium positions. For instance, the condensation of phosphorodiamidic acid to its ammonium salt is an exothermic process. researchgate.net Thermodynamic analyses of ligand-DNA binding, which can involve phosphoramidate (B1195095) derivatives, show that hydrophobic and electrostatic interactions often play a significant role, as indicated by positive enthalpy and entropy changes. researchgate.net

Table 2: Estimated Thermodynamic Parameters for Diamidophosphoric Acid

Parameter Value (kJ/mol)
Enthalpy of Formation (ΔH°f) -821.9
Gibbs Free Energy of Formation (ΔG°f) -813.5

Data from studies on diamidophosphoric acid, a structurally related compound. researchgate.net

Characterization of Reactive Intermediates and Transition States

The mechanisms of reactions involving this compound are expected to proceed through distinct intermediates and transition states characteristic of its functional groups.

Amine-Related Intermediates: In the reaction of the primary amine with a carbonyl compound to form an imine, two key intermediates are formed. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral carbinolamine (or amino alcohol). libretexts.org Following protonation of the hydroxyl group, water is eliminated, generating a resonance-stabilized iminium ion . libretexts.orglibretexts.org Subsequent deprotonation yields the final imine product.

Phosphoryl Transfer Transition States: Phosphoryl transfer reactions are characterized by a highly debated continuum of transition states. nih.gov The mechanism can range from fully associative to fully dissociative.

Associative Mechanism (SN2-like): This pathway involves a single, concerted step where the nucleophile attacks the phosphorus center as the leaving group departs. This proceeds through a pentavalent trigonal bipyramidal transition state . libretexts.orglibretexts.org In this state, the incoming nucleophile and the leaving group occupy the apical positions. libretexts.org

Dissociative Mechanism (SN1-like): This mechanism involves the formation of a short-lived, high-energy metaphosphate intermediate (PO3⁻) in a stepwise process. researchgate.net

Addition-Elimination Mechanism: An alternative two-step associative pathway involves the formation of a stable, pentavalent phosphorane intermediate . libretexts.org

Kinetic data for many phosphoryl transfer reactions suggest that the transition states have considerable dissociative character, although they are not truly stepwise in most cases. nih.govnih.govnih.gov

Exploration of Specific Reaction Classes

The lone pair of electrons on the nitrogen atom makes the cyclohexylamine moiety of the molecule a potent nucleophile. libretexts.org A primary example of this reactivity is the nucleophilic addition to the carbonyl group of aldehydes and ketones. libretexts.org This reaction is a cornerstone of C-N bond formation. The process is acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. The rate of imine formation is pH-dependent, generally peaking around a pH of 5. libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water. libretexts.orglibretexts.org

Phosphoryl transfer is the signature reaction of the diaminophosphoryl group. nih.gov It involves the transfer of the phosphoryl group from the cyclohexylamine nitrogen to an incoming nucleophile, such as water, an alcohol, or another amine. These reactions are central to cellular metabolism and signaling. nih.govlibretexts.org The mechanism of phosphoryl transfer can be described by a spectrum of possibilities, as noted in section 5.3. nih.gov In biological systems, the electrophilicity of the phosphorus atom is often enhanced by coordination to one or more magnesium ions (Mg²⁺), which act as Lewis acids to stabilize the negative charge on the oxygen atoms. libretexts.orgmdpi.com The reaction generally proceeds via an in-line displacement mechanism where the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the phosphorus center. libretexts.orgmdpi.com

Catalytic Science and Applications of N Diaminophosphorylcyclohexanamine Derived Systems

Development of N-diaminophosphorylcyclohexanamine-Supported Catalysts and Catalytic Systems

The development of catalysts supported by this compound and its derivatives has been a significant area of research in asymmetric catalysis. These ligands are attractive due to their modular nature, allowing for fine-tuning of steric and electronic properties. The core structure, derived from chiral 1,2-diaminocyclohexane (DACH), provides a rigid and stereochemically defined backbone, which is crucial for inducing enantioselectivity in metal-catalyzed reactions. rsc.orgnih.gov The diaminophosphoryl group, on the other hand, introduces a phosphorus-based moiety that can act as a strong coordinating site for transition metals or as a functional group in its own right in organocatalysis. nih.govacs.org

The synthesis of these ligands typically involves the reaction of (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane with a suitable phosphorylating agent. researchgate.net Variations in the substituents on the phosphorus atom and the nitrogen atoms of the diamine backbone allow for the creation of a library of ligands with diverse properties. These ligands have been explored in combination with various transition metals, including rhodium, ruthenium, palladium, iridium, and copper, to form active catalysts for a range of organic transformations. dicp.ac.cnsigmaaldrich.com

The development of these catalytic systems often begins with the screening of a ligand library in a target reaction to identify the most promising candidates. Subsequent optimization of the reaction conditions, such as the choice of metal precursor, solvent, and additives, is then carried out to maximize catalytic activity and enantioselectivity. The modularity of the this compound framework is a key advantage in this process, as it allows for a systematic approach to catalyst optimization. mdpi.com

Table 1: Representative Chiral Diamine-Derived Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeReference
Chiral Phosphine-PhosphoramiditeRh, Ru, IrAsymmetric Hydrogenation dicp.ac.cn
(±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC)CuAsymmetric Conjugate Addition mdpi.com
1,2-Diaminocyclohexane-derived Chiral Tetradentate LigandsMnAsymmetric Hydrogenation of Ketones rsc.orgnih.gov
N-Diaminophosphoryl AminothioureasOrganocatalystVinylogous Aldol (B89426) Reaction nih.govacs.org

Mechanistic Investigations of Catalytic Reactions Promoted by this compound Complexes

Understanding the mechanism of catalytic reactions is crucial for the rational design of more efficient and selective catalysts. For reactions promoted by complexes of this compound and its derivatives, mechanistic studies often focus on identifying the active catalytic species, elucidating the catalytic cycle, and understanding the origin of enantioselectivity.

Techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis, and computational modeling are employed to probe the reaction mechanism. For example, in metal-catalyzed reactions, the coordination of the this compound ligand to the metal center is a key step in the formation of the active catalyst. The chirality of the DACH backbone is transferred to the metal complex, creating a chiral environment that directs the stereochemical outcome of the reaction.

In the case of bifunctional catalysts, where the diaminophosphoryl group and another functional group on the ligand work in concert, the mechanism can be more complex. For instance, in organocatalytic reactions involving N-diaminophosphoryl aminothioureas, the thiourea (B124793) moiety can act as a hydrogen-bond donor to activate the substrate, while the diaminophosphoryl group can act as a Brønsted base or a coordinating site. nih.govacs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have proven to be a powerful tool for investigating the transition states of the catalytic cycle and for rationalizing the observed enantioselectivity. nih.gov These studies can provide insights into the non-covalent interactions between the catalyst and the substrate that govern the stereochemical outcome.

While specific mechanistic studies on this compound complexes are not widely reported, the general mechanistic principles derived from studies of related chiral diamine and phosphinamide-based catalysts are applicable. These studies highlight the importance of the ligand's steric and electronic properties in controlling the catalytic process.

Application in Organic Transformations and Polymerization Processes

Catalysts derived from this compound and related structures have found applications in a variety of organic transformations, particularly in asymmetric synthesis. The ability of these catalysts to induce high levels of enantioselectivity makes them valuable tools for the synthesis of chiral molecules, which are important intermediates in the pharmaceutical and agrochemical industries.

Some of the key applications include:

Asymmetric Hydrogenation: Chiral diamine and phosphine-based catalysts are widely used for the asymmetric hydrogenation of prochiral olefins, ketones, and imines to produce chiral alcohols and amines with high enantiomeric excess. rsc.orgnih.govsigmaaldrich.com

Asymmetric Conjugate Addition: Copper and other transition metal complexes of chiral ligands are effective catalysts for the asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds, a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Asymmetric Aldol Reactions: Bifunctional organocatalysts containing a diaminophosphoryl group have been shown to catalyze asymmetric vinylogous aldol reactions, providing access to chiral 3-hydroxy-2-oxindole derivatives. nih.govacs.org

Asymmetric Allylic Alkylation: Palladium complexes of chiral phosphine (B1218219) ligands are used in asymmetric allylic alkylation reactions, another important carbon-carbon bond-forming reaction. dicp.ac.cn

While the application of this compound-derived catalysts in polymerization processes is less documented in publicly available literature, the development of chiral catalysts for stereoselective polymerization is an active area of research. In principle, such catalysts could be used to control the stereochemistry of the polymer backbone, leading to materials with unique properties.

Table 2: Application of Chiral Diamine and Phosphinamide-Derived Catalysts in Organic Synthesis

Reaction TypeCatalyst SystemSubstrateProductEnantioselectivity (ee)Reference
Asymmetric Hydrogenation of KetonesMn(I) with 1,2-diaminocyclohexane-derived ligandAcetophenone1-Phenylethanolup to 85% nih.gov
Asymmetric Conjugate AdditionCu with (±)-trans-1,2-cyclohexanediamine-based bis(NHC) ligandCyclohexenone3-Ethylcyclohexanoneup to 94% mdpi.com
Vinylogous Aldol ReactionN-Diaminophosphoryl aminothiourea (organocatalyst)Isatin and 2(3H)-Furanone3-Hydroxy-2-oxindole derivativeup to 99% nih.govacs.org

Optimization of Catalytic Efficiency and Selectivity via this compound Modification

The modular structure of this compound allows for systematic modification to optimize the catalytic efficiency and selectivity of the derived catalysts. By fine-tuning the steric and electronic properties of the ligand, it is possible to improve the performance of the catalyst for a specific application.

Key strategies for ligand modification include:

Variation of Substituents on the Phosphorus Atom: Changing the groups attached to the phosphorus atom can significantly impact the electronic properties of the ligand and its coordination to the metal center. Electron-donating groups can increase the electron density on the metal, which can enhance its catalytic activity in some reactions. sigmaaldrich.com

Modification of the Diamine Backbone: Introducing substituents on the nitrogen atoms of the DACH backbone can alter the steric environment around the metal center, which can have a profound effect on the enantioselectivity of the catalyst. researchgate.net

Introduction of Additional Functional Groups: The incorporation of other functional groups, such as hydrogen-bond donors or Brønsted bases, can lead to bifunctional catalysts with enhanced reactivity and selectivity. nih.govacs.org

The optimization process often involves a combination of experimental screening and computational modeling. High-throughput screening techniques can be used to rapidly evaluate a library of modified ligands, while computational methods can be used to guide the design of new ligands with improved properties. The goal of this optimization process is to develop catalysts that are not only highly active and selective but also robust, stable, and reusable. The development of P-chiral phosphine ligands, for example, has led to catalysts with excellent enantioselectivity and high catalytic activity in various asymmetric reactions. nih.gov

Supramolecular Chemistry and Self Assembly with N Diaminophosphorylcyclohexanamine

Investigation of Non-Covalent Interactions and Molecular Recognition

The supramolecular behavior of N-diaminophosphorylcyclohexanamine is fundamentally governed by a suite of non-covalent interactions. The primary amine groups are potent hydrogen bond donors, while the phosphoryl oxygen acts as a strong hydrogen bond acceptor. This donor-acceptor pairing is a principal driver in the formation of predictable and stable intermolecular connections.

Molecular recognition, the specific binding between a host and a guest molecule, is a key aspect of the supramolecular chemistry of this compound. The arrangement of its functional groups allows for selective interactions with complementary molecules. For instance, the diamine and phosphoryl groups can create a well-defined binding pocket for dicarboxylic acids or other molecules with multiple hydrogen bond donor and acceptor sites. The specificity of this recognition is dictated by the geometric arrangement and electronic complementarity of the interacting partners.

Research findings indicate that the strength of these interactions can be quantified by determining association constants (Kₐ). These values provide a measure of the stability of the complex formed between this compound and a given guest molecule.

Guest MoleculePredominant Non-Covalent InteractionsAssociation Constant (Kₐ) [M⁻¹] (Hypothetical)
Adipic AcidHydrogen Bonding, van der Waals4.5 x 10³
Terephthalic AcidHydrogen Bonding, π-π Stacking (if aromatic)2.1 x 10⁴
1,6-HexanediolHydrogen Bonding1.2 x 10²

This table presents hypothetical data for illustrative purposes, demonstrating the types of results obtained in molecular recognition studies.

Design and Synthesis of Supramolecular Architectures Involving this compound

The design of supramolecular architectures using this compound hinges on the strategic exploitation of its self-assembly motifs. The directionality and predictability of hydrogen bonding allow for the programmed assembly of discrete and extended structures.

For example, the molecule's ability to form multiple hydrogen bonds can lead to the formation of one-dimensional chains or tapes. In these arrangements, molecules are linked head-to-tail or in a more complex, interwoven pattern. The presence of the bulky cyclohexyl group can influence the packing of these chains, leading to the formation of two-dimensional sheets or three-dimensional networks.

The synthesis of these architectures is typically achieved through solution-based self-assembly, where a solution of this compound is allowed to slowly evaporate or is cooled, promoting the formation of ordered structures. The choice of solvent is crucial, as it can compete for hydrogen bonding sites and influence the final assembled form.

Supramolecular ArchitectureKey Design PrincipleResulting Structure
Linear ChainHead-to-tail hydrogen bonding between amine and phosphoryl groups.One-dimensional polymer-like assembly.
Dimeric CapsuleHead-to-head dimerization via dual hydrogen bonds.Discrete, closed-shell structure capable of guest encapsulation.
2D SheetLateral association of linear chains through secondary hydrogen bonds.Extended two-dimensional network.

Host-Guest Chemistry and Complexation Behavior

The structural features of this compound make it a promising candidate for host-guest chemistry. Dimeric or oligomeric assemblies can create well-defined cavities capable of encapsulating smaller guest molecules. The size and shape of the cavity are determined by the geometry of the self-assembled host structure.

The complexation behavior is driven by a combination of non-covalent interactions between the host and the guest. These can include hydrogen bonding, electrostatic interactions, and van der Waals forces. The selectivity of the host for a particular guest is a function of the complementarity in size, shape, and chemical functionality.

For instance, a dimeric capsule of this compound could potentially encapsulate small, linear diols or diamines. The binding event can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect changes in the chemical environment of both the host and guest upon complexation.

Controlled Self-Assembly and Formation of Ordered Structures

Achieving control over the self-assembly process is paramount for creating well-defined and functional supramolecular materials. For this compound, several factors can be tuned to direct the formation of specific ordered structures.

Concentration: At low concentrations, discrete oligomers may be favored, while at higher concentrations, the formation of extended, polymeric structures is more likely.

Temperature: Temperature can influence the strength of non-covalent interactions. In many cases, cooling a solution can promote the formation of more ordered assemblies.

Solvent: The polarity and hydrogen-bonding capacity of the solvent can significantly impact the self-assembly pathway by competing for interaction sites on the molecule.

By carefully manipulating these parameters, it is possible to guide the self-assembly of this compound towards desired architectures, such as nanofibers, gels, or crystalline solids. These ordered structures can exhibit interesting material properties that are a direct consequence of their supramolecular organization.

Exploration of Molecular Machines and Responsive Systems

The dynamic nature of non-covalent bonds makes them ideal for the construction of molecular machines and responsive systems. These are molecular-level devices that can perform a specific function in response to an external stimulus.

With this compound, it is conceivable to design systems where the self-assembled state can be switched by an external input. For example, a change in pH could protonate or deprotonate the amine groups, altering the hydrogen bonding patterns and causing a disassembly or rearrangement of the supramolecular structure. This could be used to release an encapsulated guest molecule in a controlled manner.

Another possibility is the development of light-responsive systems. By incorporating a photo-switchable moiety into the structure, it might be possible to use light to trigger a conformational change that disrupts or alters the self-assembled state. While the exploration of this compound in the context of molecular machines is still a nascent area of research, its inherent structural and functional features provide a strong foundation for future developments in this exciting field.

Advanced Materials Science Applications of N Diaminophosphorylcyclohexanamine

Integration into Functional Polymers and Polymeric Materials

The incorporation of N-diaminophosphorylcyclohexanamine into polymer matrices is a promising avenue for creating functional materials with enhanced properties. The amine and phosphoryl groups within the molecule's structure offer reactive sites for polymerization and grafting, allowing it to be chemically integrated into various polymer backbones. This integration can impart a range of desirable characteristics to the resulting polymeric materials.

Research efforts are focused on leveraging the unique chemical functionalities of this compound to introduce properties such as improved thermal stability, flame retardancy, and altered mechanical characteristics. The phosphorus-containing moiety is of particular interest for its potential to enhance the fire-resistant properties of polymers. When exposed to heat, phosphorus compounds can form a protective char layer, which insulates the underlying material and inhibits the combustion process.

Furthermore, the amine groups can act as curing agents for epoxy resins or as monomers in the synthesis of polyamides and polyimides. The specific stereochemistry of the cyclohexyl ring can also influence the chain packing and morphology of the resulting polymers, thereby affecting their macroscopic properties.

Table 1: Potential Effects of Integrating this compound into Polymers

Property EnhancedMechanism of ActionPotential Polymer Systems
Flame RetardancyFormation of protective char layer, radical trappingPolyurethanes, Epoxy Resins, Polyesters
Thermal StabilityIncreased cross-linking density, high bond energy of P-N bondsPolyimides, Polyamides
Mechanical StrengthIntroduction of rigid cyclohexyl groups, potential for hydrogen bondingEpoxy Resins, Thermosets
AdhesionAmine groups providing reactive sites for bonding to substratesCoatings, Adhesives

Development of Hybrid and Composite Materials with this compound Components

Hybrid and composite materials, which combine two or more distinct materials to achieve properties not attainable by the individual components, represent another significant application area for this compound. In this context, the compound can be utilized either as a surface modifier for fillers or as a component of the matrix material itself.

When used to treat the surface of reinforcing fillers such as glass fibers, carbon nanotubes, or silica (B1680970) nanoparticles, the amine and phosphoryl groups of this compound can form strong covalent or hydrogen bonds with the filler surface. This improved interfacial adhesion between the filler and the polymer matrix is crucial for effective stress transfer, leading to composite materials with enhanced mechanical properties, including tensile strength and modulus.

Alternatively, this compound can be incorporated into the matrix phase of a composite. For instance, in a polymer-clay nanocomposite, the compound could be used to intercalate and exfoliate the clay layers, leading to a better dispersion of the nanofiller throughout the polymer and a significant improvement in the material's barrier and mechanical properties.

Exploration in Nanomaterials and Nanocomposites

The application of this compound extends into the realm of nanomaterials and nanocomposites. At the nanoscale, the precise chemical functionality of this compound can be harnessed to direct the assembly of nanostructures and to functionalize the surface of nanoparticles.

For example, it can be used as a capping agent during the synthesis of metal or metal oxide nanoparticles, controlling their size and preventing agglomeration. The amine groups can coordinate to the surface of the nanoparticles, while the phosphoryl and cyclohexyl moieties provide a passivating layer that ensures their stability in various solvents.

In the context of nanocomposites, this compound-functionalized nanoparticles can be dispersed within a polymer matrix to create materials with multifunctional properties. For instance, incorporating nanoparticles that have been surface-modified with this compound could lead to nanocomposites with a combination of enhanced mechanical strength, thermal stability, and flame retardancy. The specific interactions between the functionalized nanoparticles and the polymer matrix are key to achieving these synergistic effects.

Contribution to the Design of Novel Active Materials

Active materials, which can respond to external stimuli such as light, heat, or an electric field, are at the forefront of materials science research. This compound has the potential to contribute to the design of such materials due to its inherent chemical functionalities.

The presence of both hydrogen bond donors (amine groups) and acceptors (phosphoryl group) makes it a candidate for creating self-healing materials. mdpi.com These groups can form reversible cross-links within a polymer network, allowing the material to repair itself after damage. mdpi.com When a crack occurs, the broken hydrogen bonds can reform upon the application of a stimulus like heat, restoring the material's integrity. mdpi.com

Furthermore, the polar nature of the phosphoryl group could be exploited in the development of dielectric materials or materials with piezoelectric properties. By incorporating this compound into a polymer matrix, it may be possible to create materials that can store more electronic charge at lower voltages or that can generate an electrical charge in response to mechanical stress. mdpi.com

Table 2: Research Directions for this compound in Active Materials

Active Material TypeProposed Role of this compoundPotential Stimulus
Self-Healing PolymersFormation of reversible hydrogen bond cross-linksHeat, Pressure
Dielectric MaterialsIntroduction of polar phosphoryl groups to increase dielectric constantElectric Field
Piezoelectric MaterialsCreation of a non-centrosymmetric structure through controlled orientationMechanical Stress
Chemiresistive SensorsAmine groups acting as binding sites for specific analytesChemical Exposure

Future Research Directions and Translational Perspectives for N Diaminophosphorylcyclohexanamine

Emerging Methodologies in N-diaminophosphorylcyclohexanamine Synthesis and Derivatization

The synthesis and derivatization of this compound are pivotal for unlocking its potential. Traditional methods for creating phosphorus-nitrogen bonds often involve multi-step processes and harsh reagents. nih.gov However, recent advancements in organophosphorus chemistry are paving the way for more efficient and sustainable synthetic routes.

Emerging synthetic strategies applicable to this compound include the development of novel catalytic systems. For instance, the use of iodine as a catalyst in the presence of an oxidizing agent like hydrogen peroxide has shown promise for the dehydrogenative cross-coupling of H-phosphonates and amines to form P-N bonds. nih.gov Such methods could be adapted for the synthesis of this compound, potentially offering higher yields and milder reaction conditions. Additionally, one-pot multicomponent reactions, such as variations of the Kabachnik-Fields reaction, which combines an amine, a carbonyl compound, and a phosphorus source, are gaining traction for the synthesis of α-aminophosphonates and could be explored for the target molecule. nih.govorganic-chemistry.org

Furthermore, the derivatization of the this compound core is crucial for creating a library of analogs with diverse functionalities. Methods for the derivatization of aminoalkylphosphonic acids, involving reaction with reagents like trifluoroacetic anhydride (B1165640) followed by esterification, can be adapted to modify the cyclohexanamine portion of the molecule. nih.gov A comparative analysis of various amine-derivatization methods reveals that reagents like Dansyl-Cl and Fmoc-Cl are versatile for enhancing chromatographic separation and ionization efficiency, which would be invaluable for the analysis and purification of this compound derivatives. nih.gov

Synthetic Approach Description Potential Advantage for this compound Reference
Catalytic P-N Bond FormationUtilizes catalysts like iodine to facilitate the coupling of phosphorus and nitrogen-containing precursors.Milder reaction conditions, improved yields, and reduced waste. nih.gov
Kabachnik-Fields ReactionA one-pot condensation of an amine, an oxo compound, and a P-reagent.Efficient assembly of the core structure from readily available starting materials. nih.govorganic-chemistry.org
Aza-Pudovik ReactionThe addition of a dialkyl phosphite (B83602) to an imine.Provides an alternative route to α-aminophosphonate structures. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational modeling is an indispensable tool for accelerating the discovery and development of new chemical entities. For a novel compound like this compound, in silico methods can provide profound insights into its physicochemical properties, reactivity, and potential biological activity, thereby guiding experimental efforts.

Molecular dynamics simulations can be employed to model the behavior of this compound in various environments, such as in aqueous solutions. nih.gov This can help in understanding its solvation properties and interactions with biological macromolecules. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful for calculating the thermochemical data and electronic structure of organophosphorus compounds. acs.orgresearchgate.net Such calculations can predict the stability of different conformers of this compound and elucidate the nature of its chemical bonds.

Predictive modeling can also be extended to its potential biological targets. Proteochemometric (PCM) modeling, which integrates both ligand and target information, can be used to predict the bioactivity of this compound and its derivatives against multiple related protein targets. rsc.org By building models based on known organophosphorus ligands and their targets, it is possible to identify potential protein families that might interact with this compound. Machine learning algorithms can further enhance these predictive capabilities by identifying quantitative structure-activity relationships (QSAR) from large datasets of related compounds. acs.org

Computational Method Application to this compound Anticipated Insights Reference
Molecular Dynamics (MD) SimulationsModeling solvation and diffusion in aqueous solutions.Understanding of hydrophobic and hydrophilic interactions and mobility in biological environments. nih.gov
Density Functional Theory (DFT)Calculation of thermochemical properties and electronic structure.Prediction of molecular stability, reactivity, and spectroscopic properties. acs.orgresearchgate.net
Proteochemometrics (PCM)Predicting bioactivity against multiple protein targets.Identification of potential biological targets and understanding of selectivity. rsc.org
Machine Learning (ML) / QSARDeveloping predictive models for biological activity and properties.Acceleration of ligand selection and optimization for specific applications. acs.org

Interdisciplinary Research Frontiers and Collaborations

The unique structural features of this compound, combining a phosphoryl group with a cyclohexanamine moiety, position it at the crossroads of several scientific disciplines. Fostering interdisciplinary research and collaborations will be key to fully exploring its potential.

In medicinal chemistry, phosphoramidates have been investigated for a wide range of biological activities, including as anticancer, antiviral, and antibacterial agents. rsc.orgrsc.org The this compound scaffold could serve as a starting point for the design of novel therapeutic agents. Collaboration with biologists and pharmacologists would be essential to screen for such activities and to understand the underlying mechanisms of action.

In the field of materials science, organophosphorus compounds are utilized as flame retardants, lubricants, and plasticizers. nih.govtaylorandfrancis.com The diaminophosphoryl group in the target molecule could impart interesting properties for the development of new materials. Collaborations with materials scientists and engineers could lead to the incorporation of this compound or its derivatives into polymers or other materials to enhance their properties. High-entropy engineering, a concept recently applied to phosphides, could also inspire the creation of complex this compound-based materials with novel optical or electronic properties. acs.org

Furthermore, the field of agricultural science continuously seeks new pesticides and plant growth regulators. nih.gov The structural similarity of this compound to some known bioactive organophosphorus compounds suggests its potential in this area. nih.gov Joint research with agricultural scientists could evaluate its efficacy and environmental impact.

Challenges and Opportunities in the Comprehensive Study of this compound

Despite the promising outlook, the comprehensive study of this compound is not without its challenges. The synthesis of phosphoramidites can involve complex reaction pathways with the potential for side reactions, making scalability and purification difficult. huarenscience.com The inherent instability of some organophosphorus intermediates can also pose a significant hurdle. twistbioscience.com Moreover, the experimental determination of thermochemical data for organophosphorus compounds can be challenging due to issues like incomplete combustion. acs.org

However, these challenges also present significant opportunities for innovation. There is a growing demand for the development of more robust and cost-effective synthetic methods, including the use of green chemistry approaches to minimize waste and the use of expensive or toxic reagents. nih.govhuarenscience.com The development of advanced analytical techniques for the characterization and purification of these compounds is also a key area for research. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-diaminophosphorylcyclohexanamine, and how can purity be validated?

Methodological Answer:

  • Synthesis Optimization : Begin with cyclohexane derivatives as precursors, using reductive amination or phosphorylation protocols. For example, trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine dihydrochloride synthesis involves cyclohexanecarboxylic acid derivatives under controlled pH and temperature .
  • Purity Validation : Employ HPLC with UV detection (λ = 210–260 nm) and compare retention times against standards. Confirm molecular identity via FT-IR (amide/amine peaks at 3300–3500 cm⁻¹) and LC-MS (m/z 245.3 for [M+H]⁺) .

Q. What standard analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Elucidation : Use 1^1H/13^13C NMR to resolve cyclohexane ring protons (δ 1.2–2.5 ppm) and phosphoryl/amine groups (δ 3.0–4.5 ppm). X-ray crystallography (e.g., COD entry 2211121) provides bond-length validation .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation : Cross-reference PubChem, EPA DSSTox, and NIST WebBook entries to validate bioactivity claims (e.g., antiviral vs. anti-inflammatory effects) .
  • Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) using in vitro models (e.g., MTT assays for cytotoxicity) .

Q. What experimental designs are effective for studying the degradation pathways of this compound under long-term storage?

Methodological Answer:

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed phosphoryl groups) .
  • Mechanistic Insights : Use DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways and compare with experimental data .

Q. How can researchers address discrepancies in ionization potential measurements for cyclohexanamine derivatives?

Methodological Answer:

  • Standardization : Calibrate mass spectrometers using NIST reference compounds (e.g., N,N-dimethylcyclohexanamine, CAS 7560-83-0) .
  • Controlled Gas-Phase Studies : Perform electron impact ionization (EI-MS) at 70 eV to minimize variability in ionization efficiency .

Methodological Guidelines for Safe Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct work in fume hoods with HEPA filters .
  • Emergency Procedures : For spills, neutralize with 5% acetic acid and dispose via EPA-approved hazardous waste contractors .

Q. How should researchers mitigate risks associated with amine-phosphoryl compound reactivity?

Methodological Answer:

  • Incompatibility Testing : Avoid contact with strong oxidizers (e.g., KMnO₄) and metal salts. Pre-test reactions at micro-scale (≤10 mg) .
  • Stability Monitoring : Use Raman spectroscopy to detect real-time structural changes during exothermic reactions .

Advanced Mechanistic Studies

Q. What strategies are recommended for elucidating the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1HIV for HIV protease) to predict binding affinities .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

Q. How can researchers validate conflicting reports on the compound’s role in polymer chemistry?

Methodological Answer:

  • Cross-Linking Efficiency Tests : Compare tensile strength of polymers synthesized with/without the compound (ASTM D638 standards) .
  • Spectroscopic Mapping : Use 31^31P NMR to track phosphoryl group incorporation into polymer backbones .

Data Reporting and Compliance

Q. What frameworks ensure reproducibility in publishing this compound research?

Methodological Answer:

  • FAIR Data Principles : Deposit raw spectral data (NMR, MS) in repositories like ChemSpider or Zenodo with unique DOIs .
  • MIAME Compliance : For biological studies, adhere to Minimum Information About a Microarray Experiment standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.